molecular formula C₁₆₄H₂₄₄D₈N₄₄O₅₅S B1160128 Teduglutide-d8 (Leu-d3+Phe-d5)

Teduglutide-d8 (Leu-d3+Phe-d5)

Cat. No.: B1160128
M. Wt: 3760.08
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Peptidic Compounds for Advanced Research

Stable isotope labeling is a fundamental technique in modern proteomics and related fields, enabling precise and accurate measurement of peptides and proteins. nih.gov In this method, atoms such as hydrogen, carbon, or nitrogen are replaced with their heavier, non-radioactive isotopes (e.g., ²H or deuterium (B1214612), ¹³C, or ¹⁵N). jpt.comcreative-peptides.com These labeled peptides are nearly identical to their unlabeled (native) forms in terms of their chemical and physical properties. jpt.comcreative-peptides.com

The key advantage of this labeling is that the mass difference allows the labeled and unlabeled peptides to be distinguished using mass spectrometry (MS). nih.gov This makes stable isotope-labeled peptides, like Teduglutide-d8, ideal for use as internal standards in quantitative mass spectrometry assays. jpt.comcreative-peptides.com By adding a known quantity of the labeled peptide to a biological sample, researchers can accurately determine the concentration of the corresponding unlabeled peptide in that sample. creative-peptides.com This approach overcomes variations in sample preparation and instrument response, leading to highly reliable data.

Beyond quantitative proteomics, stable isotope labeling is crucial for:

Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of peptide drugs. jpt.comnih.gov

Metabolite Identification: Tracing the metabolic pathways of peptides and identifying their breakdown products. jpt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Investigating the three-dimensional structure and dynamics of peptides and proteins in solution. jpt.comgenscript.com

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): Probing protein conformation, dynamics, and interactions by measuring the rate at which backbone amide hydrogens exchange with deuterium in a deuterated solvent. nih.govmmsl.cz

IsotopeCommon Natural IsotopeKey Application in Peptide Research
Deuterium (²H or D)Hydrogen (¹H)Internal standards for MS, Pharmacokinetics, NMR, HDX-MS
Carbon-13 (¹³C)Carbon-12 (¹²C)Quantitative proteomics, NMR, Metabolic flux analysis
Nitrogen-15 (¹⁵N)Nitrogen-14 (¹⁴N)Quantitative proteomics, NMR
Oxygen-18 (¹⁸O)Oxygen-16 (¹⁶O)Quantitative proteomics (enzymatic labeling)

Overview of Glucagon-Like Peptide-2 (GLP-2) Analogues in Fundamental Biological and Preclinical Investigations

Glucagon-like peptide-2 (GLP-2) is a naturally occurring peptide hormone secreted by intestinal L-cells in response to nutrient intake. drugbank.com It plays a vital role in intestinal health by promoting the growth and function of the intestinal lining, increasing intestinal blood flow, and inhibiting gastric acid secretion. drugbank.comnih.gov These intestinotrophic effects have made GLP-2 and its analogues a major focus of research for conditions characterized by intestinal damage or malabsorption. glucagon.comacs.org

However, native GLP-2 is rapidly degraded in the body by the enzyme dipeptidyl peptidase-4 (DPP-4), limiting its therapeutic potential. drugbank.comglucagon.com This led to the development of DPP-4-resistant GLP-2 analogues, such as teduglutide (B13365). glucagon.comacs.org Teduglutide is a 33-amino acid peptide that differs from native GLP-2 by a single amino acid substitution (alanine is replaced with glycine (B1666218) at the second position), which confers resistance to DPP-4 degradation. drugbank.com

Preclinical studies in various animal models have demonstrated that GLP-2 analogues like teduglutide can improve intestinal structure and function, enhance nutrient absorption, and attenuate disease activity in models of intestinal injury. nih.govglucagon.comacs.org These promising findings have paved the way for their investigation in human clinical trials, particularly for short bowel syndrome (SBS), a condition resulting from the surgical removal of a large portion of the small intestine. acs.orgenterabio.com

Rationale for Deuterium Incorporation in Teduglutide (Leu-d3+Phe-d5) as a Specialized Research Tool

Teduglutide-d8 (Leu-d3+Phe-d5) is an isotopically labeled version of teduglutide, specifically created for research and analytical purposes. usbio.net The "d8" designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium atoms. Specifically, three deuterium atoms are incorporated into the leucine (B10760876) residue (Leu-d3) and five are incorporated into the phenylalanine residue (Phe-d5). synzeal.comlgcstandards.com

The primary rationale for this specific deuterium incorporation is to create a high-quality internal standard for use in bioanalytical method development and validation, particularly for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). synzeal.comsynzeal.com

Here's why this is crucial for research:

Distinct Mass Signature: The addition of eight deuterium atoms increases the molecular weight of teduglutide by approximately 8 Daltons (since deuterium is about twice as heavy as hydrogen). clearsynth.comsimsonpharma.com This mass shift allows the mass spectrometer to clearly distinguish between the deuterated internal standard (Teduglutide-d8) and the native, unlabeled teduglutide present in a biological sample.

Co-elution: Because the chemical properties of Teduglutide-d8 are virtually identical to unlabeled teduglutide, both compounds behave similarly during the chromatographic separation process, meaning they will elute at the same time. creative-peptides.com This co-elution is critical for accurate quantification, as it ensures that any variations during the analysis (like ion suppression) affect both the standard and the analyte equally.

Accuracy and Precision: By adding a known amount of Teduglutide-d8 to a sample before processing, researchers can calculate the exact concentration of teduglutide in the sample by comparing the MS signal of the unlabeled peptide to the signal of the labeled standard. This internal standardization is the gold standard for achieving the accuracy and precision required for pharmacokinetic and metabolic studies. jpt.comcreative-peptides.com

Properties

Molecular Formula

C₁₆₄H₂₄₄D₈N₄₄O₅₅S

Molecular Weight

3760.08

Synonyms

1: PN: US20130072430 SEQID: 4 Claimed Protein-d8;  ALX 0600-d8;  Gattex-d8;  Glucagon-like Peptide II [2-Glycine] (Human)-d8;  Revestive-d8; 

Origin of Product

United States

Advanced Synthetic Methodologies for Teduglutide D8 Leu D3+phe D5

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Peptides

The precise placement of deuterium atoms at non-exchangeable positions within a peptide is crucial for maintaining the therapeutic efficacy while altering metabolic pathways. rsc.org This requires specialized synthetic methods that can selectively target specific amino acid residues.

Multistep Chemical Synthesis Approaches for Stable Deuteration

The synthesis of peptides with stable deuterium labels, like Teduglutide-d8, often relies on a multistep chemical approach. rsc.orgresearchgate.net This method involves the de novo synthesis of the desired deuterated amino acid precursors, which are then incorporated into the peptide sequence during solid-phase or solution-phase synthesis.

For Teduglutide-d8, this would entail the separate synthesis of Leucine-d3 and Phenylalanine-d5. The synthesis of selectively deuterated amino acids can be challenging, often requiring unique multi-step synthetic routes for each desired isotopologue. nih.gov These deuterated building blocks are then used in standard peptide synthesis protocols. While this approach offers precise control over the location of deuterium, it can be time-consuming and resource-intensive. rsc.orgresearchgate.net

Catalytic Hydrogen Isotope Exchange (HIE) Techniques for Deuterated Peptides

Catalytic Hydrogen Isotope Exchange (HIE) presents a more direct method for deuterating peptides. rsc.org This technique involves the use of a catalyst, often a transition metal, to facilitate the exchange of hydrogen atoms on the peptide with deuterium from a deuterium source, such as D₂O or D₂ gas. rsc.orgscispace.comresearchgate.net

Various catalytic systems have been developed for HIE, including those based on palladium, ruthenium, and iridium. scispace.comresearchgate.netdicp.ac.cn These methods can be applied at a late stage in the synthesis, potentially reducing the number of synthetic steps. rsc.orgscispace.com However, achieving site-selectivity can be challenging, and the reaction conditions, which may include high temperatures or pressures, can sometimes be harsh and incompatible with sensitive biomolecules. dicp.ac.cn Recent advancements have focused on developing milder and more selective HIE methods. researchgate.net

Table 1: Comparison of HIE Catalytic Systems

Catalyst SystemDeuterium SourceTypical ConditionsSelectivity
Palladium (e.g., Pd/C)D₂OElevated temperature and pressureOften targets aromatic C-H bonds
Ruthenium (e.g., Ru nanoparticles)D₂ gasCan require high temperature and pressureCan catalyze C-H activation
IridiumD₂OMilder conditions possibleCan be directed by functional groups

Photochemical Acyl Radical Addition for Deuterated Amino Acid Precursors

A novel and mild approach for synthesizing deuterated amino acids involves photochemical acyl radical addition. organic-chemistry.orgmdpi.com This method utilizes visible light to generate acyl radicals, which then react with suitable precursors to form the desired amino acid structure. organic-chemistry.org The incorporation of deuterium can be achieved by quenching an intermediate with a deuterium source like D₂O. mdpi.comresearchgate.net

This technique offers several advantages, including mild reaction conditions and high efficiency. organic-chemistry.org For instance, a photocatalyst-free method has been demonstrated for the synthesis of deuterated unnatural α-amino acids through the photochemical addition of acyl radicals to dehydroalanines. researchgate.net This approach has been shown to achieve high levels of deuterium incorporation and is compatible with a broad range of functional groups, making it a valuable tool for creating deuterated amino acid building blocks for peptide synthesis. organic-chemistry.orgorganic-chemistry.org

Optimization of Production and Purification Techniques for Deuterated Peptides

The production and purification of deuterated peptides like Teduglutide-d8 require careful optimization to ensure high purity and yield. The purification process for synthetic peptides is often a significant bottleneck in manufacturing and can generate substantial waste. acs.org

Standard purification techniques for peptides include High-Performance Liquid Chromatography (HPLC). researchgate.net For deuterated peptides, it is crucial that the purification method effectively separates the desired deuterated peptide from any non-deuterated or partially deuterated species. The choice of chromatographic conditions, such as the mobile phase and gradient, must be optimized to achieve the desired separation. acs.org

Methodological Considerations for Isotopic Purity and Enrichment Assessment in Synthetic Outcomes

A critical aspect of producing deuterated compounds is the accurate determination of their isotopic purity and enrichment. Mass spectrometry is the primary analytical technique used for this purpose. nih.govalmacgroup.com

High-resolution mass spectrometry can be used to determine the mass of the deuterated peptide with high accuracy, allowing for the confirmation of the number of incorporated deuterium atoms. almacgroup.com Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the peptide and analyzing the resulting fragment ions. nih.govuu.nl This can help to confirm the location of the deuterium atoms within the peptide structure.

However, a phenomenon known as "hydrogen scrambling" can occur during some mass spectrometry fragmentation techniques, where deuterium atoms migrate within the peptide ion, leading to an incorrect assessment of their original location. nih.govresearchgate.net Therefore, fragmentation methods that minimize scrambling, such as electron transfer dissociation (ETD), are often preferred for analyzing deuterated peptides. nih.gov

The isotopic enrichment, which is the percentage of the peptide that is fully deuterated, must also be carefully assessed. This is typically done by comparing the intensity of the mass spectral peak for the deuterated peptide to that of any residual non-deuterated peptide. plos.org It is important to use highly purified and well-characterized reference standards for accurate quantification. researchgate.net

Comprehensive Analytical Characterization of Teduglutide D8 Leu D3+phe D5

Mass Spectrometry-Based Characterization of Deuterated Peptides

Mass spectrometry (MS) is a cornerstone in the analysis of deuterated peptides, providing precise information on mass, isotopic distribution, sequence, and the specific location of the isotopic labels. upenn.edu

High-Resolution Mass Spectrometry (HRMS), utilizing advanced analyzers like Orbitrap or Time-of-Flight (TOF), is indispensable for the characterization of Teduglutide-d8. longdom.org Its primary role is to provide an exact mass measurement, which serves as the initial confirmation of successful deuterium (B1214612) incorporation. longdom.org For Teduglutide-d8, the expected mass increase from the eight deuterium atoms (three on a leucine (B10760876) residue and five on a phenylalanine residue) compared to the unlabeled peptide can be measured with high accuracy, typically within a few parts per million (ppm). longdom.org

HRMS resolves the isotopic patterns of the peptide, allowing for clear differentiation between the deuterated standard and the unlabeled analyte. longdom.org The mass of a deuterium isotope is approximately 2.0141 Da, while hydrogen is about 1.0080 Da, meaning each substitution results in a mass increase. nih.gov Analysis of the isotopic envelope shape and the shift in the centroid mass provides quantitative information on the degree of deuteration. nih.gov This is critical for verifying the isotopic purity of Teduglutide-d8 and ensuring the absence of partially labeled or unlabeled species. nih.gov In quantitative workflows, the distinct mass difference between the deuterated and non-deuterated peptides allows for their simultaneous detection without spectral overlap, a key requirement for using Teduglutide-d8 as an internal standard. nih.gov

Table 1: Theoretical Mass Verification of Teduglutide-d8 by HRMS
CompoundMolecular FormulaMonoisotopic Mass (Da)Expected Mass Shift from Unlabeled (Da)Purpose of Analysis
Teduglutide (B13365)C₁₆₄H₂₅₂N₄₄O₅₅S3752.8N/AReference Compound
Teduglutide-d8 (Leu-d3+Phe-d5)C₁₆₄H₂₄₄D₈N₄₄O₅₅S3760.8+8.05Verification of total deuterium incorporation

A significant challenge in analyzing deuterated peptides with MS/MS is the potential for "scrambling," where deuterium atoms migrate along the peptide backbone during high-energy fragmentation methods like collision-induced dissociation (CID). nih.govnih.gov This scrambling can make it difficult to definitively assign the deuterium to the intended leucine and phenylalanine residues. nih.gov

To overcome this, "soft" fragmentation techniques that impart less internal energy to the ions are employed. acs.org Methods such as Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) are compatible with hydrogen-deuterium exchange studies because they tend to cleave the peptide backbone without inducing significant scrambling. nih.gov By analyzing the fragment ions produced by these methods, analysts can confirm that the mass shifts corresponding to the deuterium labels are associated only with fragments containing the targeted leucine and phenylalanine residues, thus confirming the d3 and d5 labeling, respectively.

Table 2: Idealized MS/MS Fragmentation Analysis for Deuterium Localization
Fragmentation MethodPrincipleApplicability to Teduglutide-d8Expected Outcome
Collision-Induced Dissociation (CID)High-energy collision with inert gas.Used for sequence confirmation but may cause deuterium scrambling. nih.govnih.govProvides primary sequence data; label location may be ambiguous.
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD)Radical-driven backbone cleavage with low internal energy. nih.govIdeal for localizing deuterium without scrambling. acs.orgMass shifts observed only on fragment ions containing the specifically labeled Leu and Phe residues.
Ultraviolet Photodissociation (UVPD)Fragmentation via absorption of UV photons.Can provide specific fragmentation to identify deuteration regions. rsc.orgConfirms site-specific labeling with high confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about a peptide's structure and dynamics in solution. nmims.eduduke.edu For Teduglutide-d8, NMR is used to confirm the position of the deuterium labels and to assess the impact of isotopic substitution on the peptide's three-dimensional conformation.

The analysis typically begins with 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) on the unlabeled Teduglutide to assign the proton (¹H) signals of the individual amino acid residues. tricliniclabs.com Once this reference map is established, the NMR spectrum of Teduglutide-d8 is acquired. The absence of specific ¹H signals from the deuterated positions on the leucine and phenylalanine residues provides direct evidence of successful and site-specific labeling.

Furthermore, ²H (Deuterium) NMR can be employed to directly observe the signals from the deuterium nuclei. aip.orgaip.org The chemical shifts of these signals are characteristic of the local chemical environment, confirming that the deuterium atoms are bonded to carbon atoms within the specific amino acid side chains. Solid-state NMR (ssNMR) can also be used, particularly to probe the dynamics and interactions of the deuterated leucine side chains within a larger assembly or matrix. aip.org

Table 3: NMR Spectroscopy Techniques for Characterizing Teduglutide-d8
NMR ExperimentInformation ObtainedRelevance to Teduglutide-d8 Analysis
¹H NMR (COSY, TOCSY)Assigns proton signals and identifies amino acid spin systems. tricliniclabs.comConfirms label location by observing the disappearance of specific ¹H signals at the Leu and Phe sites.
²H NMRDirectly detects deuterium nuclei. aip.orgProvides direct, unambiguous confirmation of deuterium incorporation and localization.
NOESYMeasures through-space proton-proton distances (<5 Å). tricliniclabs.comAssesses the 3D structure and confirms that deuteration does not significantly alter the peptide's conformation.
Solid-State NMR (ssNMR)Probes the dynamics and local environment of labeled sites in a solid or aggregated state. aip.orgCharacterizes the mobility and interactions of the deuterated Leu and Phe side chains.

Advanced Chromatographic Techniques for Purity Assessment and Isotopic Separation Evaluation

Chromatographic techniques are essential for determining the purity of peptide preparations. americanpeptidesociety.org For Teduglutide-d8, advanced methods like Ultra-High-Performance Liquid Chromatography (UPLC) coupled with UV and MS detection are the standard for assessing chemical and isotopic purity. biosynth.com

A well-known phenomenon in the chromatography of isotopically labeled compounds is the "isotope effect," where deuterated molecules may exhibit slightly different retention times compared to their non-deuterated counterparts in reversed-phase chromatography (RPC). nih.govacs.org Deuterated peptides often elute slightly earlier than the unlabeled form. nih.gov This separation, while often small, must be evaluated to ensure that the purity assessment is accurate. nih.gov The chromatographic method must be able to resolve the main Teduglutide-d8 peak from any unlabeled Teduglutide, partially deuterated variants, and other synthesis-related impurities.

In addition to RPC, other chromatographic methods can be used as orthogonal techniques to provide a more complete purity profile. americanpeptidesociety.org Size-Exclusion Chromatography (SEC) can separate aggregates from the monomeric peptide, while Ion-Exchange Chromatography (IEC) separates molecules based on charge, which can help identify modifications that alter the peptide's net charge. americanpeptidesociety.org

Table 4: Chromatographic Techniques for Purity Analysis of Teduglutide-d8
TechniqueSeparation PrinciplePrimary Application for Teduglutide-d8
Reversed-Phase HPLC/UPLCHydrophobicity. americanpeptidesociety.orgPrimary method for chemical and isotopic purity assessment; quantifies unlabeled and partially labeled species.
Size-Exclusion Chromatography (SEC)Molecular size. americanpeptidesociety.orgDetects and quantifies aggregates (dimers, multimers).
Ion-Exchange Chromatography (IEC)Net charge. americanpeptidesociety.orgOrthogonal purity check; detects modifications affecting charge (e.g., deamidation).
Hydrophilic Interaction Chromatography (HILIC)Hydrophilicity. americanpeptidesociety.orgAlternative selectivity for separating highly polar impurities.

Preclinical Pharmacokinetic and Metabolic Research Applications of Teduglutide D8 Leu D3+phe D5

Application in In Vitro Metabolic Stability Studies

In vitro metabolic stability studies are fundamental in preclinical drug development to predict a drug's metabolic fate in the body. The use of a deuterated analog like Teduglutide-d8 (Leu-d3+Phe-d5) can offer significant advantages in these assessments.

Evaluation of Enzymatic Degradation Pathways in Subcellular Fractions and Cell Lysates

Subcellular fractions, such as liver microsomes and S9 fractions, as well as cell lysates, contain a variety of drug-metabolizing enzymes. By incubating Teduglutide-d8 (Leu-d3+Phe-d5) with these preparations, researchers could investigate its susceptibility to enzymatic degradation. The heavy isotopes in the molecule would serve as a tracer, allowing for precise quantification of the parent compound and its metabolites using mass spectrometry. This would help in understanding the primary enzymes responsible for its breakdown.

Identification of Metabolic Soft Spots and Cleavage Sites via Deuteration

The strategic placement of deuterium (B1214612) at the leucine (B10760876) and phenylalanine residues in Teduglutide-d8 (Leu-d3+Phe-d5) is indicative of a targeted approach to investigate metabolic "soft spots." These are positions on a molecule that are most susceptible to metabolic modification. The carbon-deuterium bond is stronger than a carbon-hydrogen bond, which can slow down or block metabolism at that specific site. By comparing the metabolic profile of Teduglutide-d8 to its non-deuterated counterpart, researchers could pinpoint the exact locations of enzymatic attack. A slower rate of metabolism at the deuterated positions would confirm them as metabolic soft spots.

Utilization in Ex Vivo Tissue Metabolism Investigations

Ex vivo studies, using isolated and perfused organs or tissue slices, bridge the gap between in vitro and in vivo research. In the context of Teduglutide-d8 (Leu-d3+Phe-d5), such investigations would provide a more comprehensive picture of its metabolism in a complete organ system, such as the liver or intestine. These studies could reveal the interplay of different metabolic enzymes and transporters in a more physiologically relevant environment, offering insights into organ-specific clearance and metabolite formation.

Role in Animal Model Pharmacokinetic Disposition Studies

Animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. The use of Teduglutide-d8 (Leu-d3+Phe-d5) in these studies would be invaluable for its role as a stable isotope-labeled internal standard for quantitative bioanalysis.

Assessment of Absorption and Distribution Dynamics in Preclinical Species

Following administration of teduglutide (B13365) to preclinical species such as rats or dogs, Teduglutide-d8 (Leu-d3+Phe-d5) would be used as an internal standard in the bioanalytical method to accurately measure the concentration of the non-deuterated drug in plasma and various tissues. This would allow for the precise determination of key pharmacokinetic parameters like bioavailability, volume of distribution, and the rate and extent of tissue penetration.

Quantification of Peptide Clearance and Elimination Pathways in Animal Models

By accurately measuring the concentration of teduglutide in plasma, urine, and feces over time, researchers can determine its clearance rate and identify the primary routes of elimination from the body. The use of Teduglutide-d8 (Leu-d3+Phe-d5) as an internal standard ensures the reliability and accuracy of these measurements, which are critical for predicting the drug's half-life and potential for accumulation in the body.

Metabolite Identification Strategies Employing Deuterated Standards

In preclinical research, deuterated internal standards are invaluable tools for achieving precision and accuracy in analytical chemistry. fda.gov The use of stable isotope-labeled compounds, such as Teduglutide-d8 (Leu-d3+Phe-d5), is a powerful strategy in preclinical pharmacokinetic and metabolic research to facilitate the identification of metabolites. This approach is particularly useful for differentiating between the parent drug, its metabolites, and endogenous molecules within complex biological matrices. nih.gov Teduglutide-d8 (Leu-d3+Phe-d5) is an isotopically labeled version of Teduglutide, a glucagon-like peptide-2 (GLP-2) analogue. nih.gov

The core principle of this strategy lies in the mass difference introduced by the deuterium atoms. Teduglutide-d8 contains deuterium atoms at specific amino acid residues (Leucine and Phenylalanine). When analyzed by mass spectrometry, this labeled compound and its metabolites will exhibit a characteristic mass shift compared to their unlabeled counterparts. This distinct isotopic signature allows researchers to confidently identify drug-related material in a biological sample.

The metabolic pathway of Teduglutide has not been formally investigated in humans; however, as a peptide, it is expected to be degraded into smaller peptides and amino acids through general catabolic pathways, similar to endogenous GLP-2. fda.govdrugbank.com It is not anticipated to be metabolized by cytochrome P450 enzymes. drugbank.com A key structural feature of Teduglutide is the substitution of alanine (B10760859) with glycine (B1666218) at the second N-terminal position, which confers resistance to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV). nih.govgencat.cat This modification extends its half-life compared to native GLP-2. gencat.cat

Metabolite identification using a deuterated standard like Teduglutide-d8 involves administering the unlabeled compound and then analyzing biological samples (e.g., plasma, urine) that have been "spiked" with the deuterated standard. Using techniques like liquid chromatography-mass spectrometry (LC-MS), analysts look for pairs of peaks that are separated by a specific mass-to-charge (m/z) ratio corresponding to the number of deuterium atoms.

For Teduglutide-d8 (Leu-d3+Phe-d5), any metabolite that retains the deuterated leucine and phenylalanine residues will appear as a doublet with its unlabeled version, separated by 8 Daltons. If a metabolic cleavage results in the loss of one of these labeled amino acids, the mass difference will change accordingly. This allows for the precise tracking of the metabolic fate of different parts of the peptide.

The table below provides a hypothetical illustration of how Teduglutide-d8 could be used to identify potential metabolites formed through proteolytic cleavage. The predicted metabolites are based on the expected catabolic degradation of the peptide.

Table 1: Hypothetical Metabolite Identification of Teduglutide using Teduglutide-d8 (Leu-d3+Phe-d5) as a Standard

Analyte Description Theoretical Monoisotopic Mass of Unlabeled Analyte (Da) Theoretical Monoisotopic Mass of Deuterated Analyte (Da) Expected Mass Shift (Δm/z)
Intact Teduglutide Full-length 33-amino acid peptide3751.793759.848
Metabolite 1 C-terminal fragment (residues 15-33), retaining Leu-d3 and Phe-d52157.062165.118
Metabolite 2 N-terminal fragment (residues 1-14), Leu-d3 is lost1594.731594.730
Metabolite 3 C-terminal fragment (residues 23-33), retaining Phe-d51284.651289.685

Note: The mass values presented are theoretical and for illustrative purposes to demonstrate the application of deuterated standards in metabolite identification. Actual observed masses may vary based on ionization state and experimental conditions.

This strategy of using stable isotope-labeled standards significantly enhances the confidence in metabolite identification during preclinical drug development. It helps in building a comprehensive metabolic map, which is crucial for understanding the disposition and clearance of new therapeutic peptides like Teduglutide.

Molecular and Cellular Mechanistic Investigations of Glp 2 Receptor Activation

GLP-2 Receptor Binding and Activation Kinetics in Cellular Models

Teduglutide (B13365) is an analog of the naturally occurring human GLP-2, a peptide secreted by the L-cells of the distal intestine. droracle.aifda.gov A single amino acid substitution, where alanine (B10760859) is replaced by glycine (B1666218) at the second position of the N-terminus, confers resistance to in vivo degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV), thereby extending its half-life. fda.govacs.org

Studies using HEK293 cells stably expressing the human GLP-2 receptor have shown that Teduglutide potently displaces [125I]-[Tyr34]-hGLP-2 from both high-affinity (Ki = 20 pM) and low-affinity (Ki = 85 nM) binding sites. portico.org Furthermore, in stably transfected BHK cells, the receptor binding and cAMP-stimulating activity of Teduglutide were found to be similar to the parent compound. portico.org

The activation of the GLP-2 receptor by Teduglutide initiates a cascade of intracellular events. In cellular models, Teduglutide has been demonstrated to stimulate adenylyl cyclase activity with an EC50 of 0.5 nM. portico.org

Table 1: Binding Affinity and Adenylyl Cyclase Activation of Teduglutide

Parameter Value Cell Line
High-Affinity Binding (Ki) 20 pM HEK293
Low-Affinity Binding (Ki) 85 nM HEK293

Intracellular Signaling Pathways Activated by GLP-2 Analogues in Cultured Cells and Animal Tissues

The binding of GLP-2 analogues to the GLP-2 receptor triggers a variety of intracellular signaling pathways that are crucial for mediating the physiological effects of the hormone. physiology.orgnih.gov These pathways are interconnected and ultimately lead to changes in cell proliferation, survival, and function. nih.gov

A primary signaling pathway activated by the GLP-2 receptor is the Gαs-adenylyl cyclase-cAMP-PKA cascade. bioscientifica.comresearchgate.net Upon ligand binding, the receptor activates the Gs alpha subunit of its associated G protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. researchgate.netnih.gov This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). nih.govbioscientifica.com

However, some studies have indicated that the proliferative effects of GLP-2 may be independent of the cAMP/PKA pathway. For instance, in Caco-2 cells, GLP-2 was found to stimulate proliferation in conjunction with a decrease in intracellular cAMP levels. researchgate.net This suggests that the role of the cAMP/PKA pathway in mediating GLP-2's effects may be cell-type specific and context-dependent.

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical downstream effector of GLP-2 receptor activation. nih.govnih.gov Activation of this pathway has been implicated in the pro-survival and anti-apoptotic effects of GLP-2. In various cell types, GLP-2 has been shown to activate Akt, a serine/threonine kinase that plays a central role in cell survival by phosphorylating and inactivating pro-apoptotic proteins. nih.gov

One of the key downstream targets of Akt is the Forkhead box protein O1 (FoxO1), a transcription factor that promotes the expression of genes involved in apoptosis. nih.govnih.gov Phosphorylation of FoxO1 by Akt leads to its exclusion from the nucleus, thereby inhibiting its pro-apoptotic function. nih.gov This mechanism is believed to be a significant contributor to the anti-apoptotic effects of GLP-2 in the intestinal epithelium.

The mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase 1/2 (JNK1/2) pathways, are also engaged by GLP-2 receptor activation. physiology.orgcdnsciencepub.com The ERK1/2 pathway is particularly associated with cell proliferation and differentiation. nih.gov Studies have shown that GLP-2 can rapidly induce the phosphorylation and activation of ERK1/2 in intestinal epithelial cells. nih.govnih.gov

Furthermore, there is evidence of interaction between GLP-2 signaling and the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation. karger.comnih.gov GLP-2 has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB. nih.govresearchgate.net This is achieved, at least in part, through the suppression of ERK phosphorylation, which can in turn modulate NF-κB activity. karger.comnih.gov

Receptor Localization and Expression Studies in Preclinical Tissues

The expression of the GLP-2 receptor is predominantly localized to the gastrointestinal tract, with the highest levels found in the jejunum. nih.govnih.gov However, the precise cellular localization of the receptor has been a subject of some debate.

In rodents, GLP-2 receptor mRNA has been detected in the stomach, duodenum, jejunum, ileum, and colon. glucagon.com Studies have localized its expression to enteric neurons and lamina propria stromal cells. nih.govnih.gov In humans, immunocytochemical studies have detected GLP-2 receptor immunopositivity in subsets of endocrine cell populations in the epithelium of the stomach and both the small and large bowel. glucagon.comsemanticscholar.org

Beyond the gut, GLP-2 receptor transcripts have also been identified in the hypothalamus, brain stem, and lung, suggesting potential extra-intestinal roles for GLP-2. glucagon.com

Table 2: Preclinical Tissue Distribution of GLP-2 Receptor

Tissue Expression Level Cellular Localization (Rodent) Cellular Localization (Human)
Jejunum High Enteric neurons, Lamina propria stromal cells Enteroendocrine cells
Stomach Moderate Enteric neurons, Lamina propria stromal cells Enteroendocrine cells
Colon Moderate Enteric neurons, Lamina propria stromal cells Enteroendocrine cells
Hypothalamus Low - -
Brain Stem Low - -

Role of GLP-2 Analogues in Enterocyte Proliferation and Intestinal Morphogenesis Models

A primary and well-documented effect of GLP-2 and its analogues, such as Teduglutide, is the stimulation of intestinal growth. nih.govnih.gov This is achieved through a combination of increased enterocyte proliferation and decreased apoptosis. droracle.aiyoutube.com

In various animal models, administration of Teduglutide has been shown to increase small intestinal weight, villus height, and crypt depth. portico.orgnih.govillinois.edu These morphological changes result in an expanded mucosal surface area, which enhances the intestine's absorptive capacity. nih.govresearchgate.net

Table 3: Effects of Teduglutide on Intestinal Morphology in Preclinical Models

Parameter Effect
Small Intestinal Weight Increased
Villus Height Increased
Crypt Depth Increased
Enterocyte Proliferation Increased
Enterocyte Apoptosis Decreased

Impact on Intestinal Barrier Function and Mucosal Integrity in In Vitro and Animal Research Systems

The activation of the glucagon-like peptide-2 (GLP-2) receptor by its agonists, such as Teduglutide-d8 (Leu-d3+Phe-d5), has been a focal point of molecular and cellular investigations to understand its effects on the structural and functional integrity of the intestine. Research utilizing in vitro cell culture systems and various animal models has provided significant insights into how GLP-2 receptor activation enhances intestinal barrier function and preserves mucosal integrity. These studies have elucidated the mechanisms underlying the therapeutic potential of GLP-2 analogs in conditions characterized by compromised intestinal function.

In vitro studies, primarily using human-derived intestinal epithelial cell lines like Caco-2, have been instrumental in dissecting the direct effects of GLP-2 receptor activation on intestinal barrier properties. A key indicator of intestinal barrier integrity is transepithelial electrical resistance (TEER), which measures the electrical resistance across a cellular monolayer and reflects the tightness of the junctions between cells. Research has shown that exposure of Caco-2 cell monolayers to GLP-2 results in a significant increase in TEER, indicating an enhancement of the barrier function. nih.gov This physiological change is accompanied by alterations in the expression of tight junction proteins, which are critical for maintaining the selective permeability of the intestinal lining. nih.gov Specifically, GLP-2 has been observed to increase the expression of key tight junction proteins such as occludin and zona occludens-1 (ZO-1). nih.govnih.gov These proteins are integral components of the tight junction complex and play a crucial role in sealing the paracellular space between adjacent epithelial cells, thereby preventing the unregulated passage of luminal contents into the bloodstream.

Beyond the enhancement of the physical barrier, in vitro studies have also demonstrated that GLP-2 analogs like teduglutide can stimulate the proliferation of intestinal epithelial cells. nih.govnih.govresearchgate.net This proliferative effect contributes to the maintenance and repair of the mucosal lining.

Table 1: Effects of GLP-2 Receptor Activation on Caco-2 Intestinal Epithelial Cells In Vitro

ParameterTreatmentObserved EffectReference
Transepithelial Electrical Resistance (TEER)GLP-2Significant Increase nih.gov
Occludin ExpressionGLP-21.6-fold increase nih.gov
Zona Occludens-1 (ZO-1) ExpressionGLP-24.7-fold increase nih.gov
Cell ProliferationTeduglutideUp to 33% increase compared to untreated cells researchgate.net

Animal research has corroborated and expanded upon the findings from in vitro models, providing a more holistic understanding of the physiological impact of GLP-2 receptor activation on mucosal integrity. Studies in various animal models, including mice and rats, have consistently demonstrated the intestinotrophic effects of GLP-2 and its analogs. researchgate.netnih.gov Chronic administration of teduglutide has been shown to lead to significant increases in small intestinal weight, villus height, and crypt depth. researchgate.netnih.govfrontiersin.org These morphological changes result in an expanded mucosal surface area, which is crucial for enhanced nutrient and fluid absorption. The increase in villus height provides a larger area for nutrient transport, while deeper crypts are indicative of increased epithelial cell proliferation, ensuring a continuous supply of new cells to maintain the integrity of the intestinal lining. nih.gov

The intestinotrophic effects observed in animal models are a direct consequence of the proliferative and anti-apoptotic actions of GLP-2 on the intestinal epithelium. By stimulating the growth of the mucosal lining, GLP-2 analogs not only improve the absorptive capacity of the intestine but also fortify its barrier function against luminal insults.

Table 2: Morphological Changes in the Small Intestine of Mice Following Teduglutide Administration

StrainParameterObserved Effect (% Increase)Reference
BDF1 MiceVillus Height17% researchgate.net
Villus Area12% researchgate.net
Crypt Height25% researchgate.net
Crypt Area32% researchgate.net

Bioanalytical Method Development and Validation Utilizing Teduglutide D8 Leu D3+phe D5 As Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Peptide Quantification

LC-MS/MS has become a primary technique for the quantification of therapeutic peptides like Teduglutide (B13365) from complex biological matrices such as human plasma. lcms.cz This methodology offers superior selectivity and sensitivity compared to traditional ligand-binding assays. A typical bioanalytical workflow for Teduglutide involves spiking the plasma sample with the internal standard, Teduglutide-d8, followed by sample clean-up procedures that combine protein precipitation and solid-phase extraction (SPE) to isolate the analyte and internal standard from matrix components. lcms.cz

Selection of Chromatographic Conditions for Deuterated Peptides and their Analogues

The chromatographic separation of Teduglutide and its deuterated analogue, Teduglutide-d8, is a critical step to ensure they are presented to the mass spectrometer free from interfering matrix components. Stable isotope-labeled internal standards are designed to co-elute with the analyte, but slight retention time shifts can occur due to the deuterium (B1214612) isotope effect. gencat.cat Therefore, chromatographic conditions must be optimized to achieve sharp, symmetrical peaks with near-identical retention times for both the analyte and the internal standard.

A robust separation can be achieved using a reversed-phase C18 column suitable for peptide analysis, such as an Acclaim Vanquish C18 column (2.1 mm x 250 mm, 2.2 µm). researchgate.netwashington.edu The mobile phase typically consists of an aqueous component (Mobile Phase A) and an organic component (Mobile Phase B), both containing an acid modifier like 0.1% formic acid to improve peak shape and ionization efficiency. researchgate.netwashington.edu

A gradient elution is employed to effectively separate the peptide from plasma components. The conditions can be meticulously optimized for Teduglutide analysis, as detailed in the following table. researchgate.netwashington.edu

Table 1: Example Chromatographic Conditions for Teduglutide Analysis

ParameterCondition
ColumnAcclaim Vanquish C18, 2.1 x 250 mm, 2.2 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate0.3 mL/min
Column Temperature25 °C
Injection Volume5 µL
GradientStart at 30% B, linear gradient to 90% B in 5.0 min, hold at 90% B for 2.0 min, return to 30% B in 1.0 min

Optimization of Mass Spectrometric Parameters for Enhanced Quantification

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is standard. lcms.czresearchgate.net This involves selecting a specific precursor ion (the ionized molecule) and a specific product ion (a fragment of the precursor) for both the analyte and the internal standard. The optimization of these parameters is crucial for achieving maximum sensitivity and specificity.

Given Teduglutide's molecular weight of approximately 3752.1 Da, it typically forms multiply charged ions in an electrospray ionization (ESI) source. researchgate.netwashington.edu The most abundant and stable charge states, often +3 or +4, are selected as precursor ions. For Teduglutide, the theoretical m/z for the [M+4H]⁴⁺ precursor would be approximately 939.0 Da, while the [M+3H]³⁺ precursor would be around 1251.7 Da. The corresponding precursor for Teduglutide-d8 (Leu-d3+Phe-d5) would be shifted by the mass of the isotopes (8 Da), resulting in m/z values of approximately 941.0 Da ([M+8H+4H]⁴⁺) and 1254.4 Da ([M+8H+3H]³⁺).

Once precursor ions are selected, product ions are identified by fragmenting the precursors in the collision cell. The collision energy (CE) is optimized for each precursor-product pair (transition) to generate the most intense and stable signal. nih.govnih.gov The most intense and specific product ions are chosen for quantification (quantifier) and confirmation (qualifier).

Table 2: Proposed MRM Transitions and Optimized Parameters for Teduglutide and Teduglutide-d8

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Transition Type
Teduglutide939.0 [M+4H]⁴⁺>1000 (y-ion)Optimized (e.g., 35)Quantifier
>800 (b-ion)Optimized (e.g., 40)Qualifier
Teduglutide-d8941.0 [M+8H+4H]⁴⁺>1000 (y-ion)Optimized (e.g., 35)Quantifier
>800 (b-ion)Optimized (e.g., 40)Qualifier

Note: The specific product ions and collision energies are illustrative and require empirical determination during method development.

Matrix Effects and Interference Mitigation Strategies in Peptide Bioanalysis

Matrix effect refers to the alteration of ionization efficiency for an analyte due to co-eluting components from the biological matrix. nih.gov This can lead to ion suppression or enhancement, causing inaccurate and imprecise results. For peptide analysis in plasma, phospholipids (B1166683) and endogenous proteins are common sources of matrix effects.

The use of a stable isotope-labeled internal standard like Teduglutide-d8 is the most effective strategy to compensate for matrix effects. gencat.cat Since the internal standard is chemically identical to the analyte, it experiences similar ionization suppression or enhancement, allowing for an accurate ratio of analyte-to-internal standard response.

Effective sample preparation is also crucial for mitigating matrix effects. A combination of protein precipitation (PPT) followed by solid-phase extraction (SPE) is a robust approach for cleaning up plasma samples before LC-MS/MS analysis of peptides. lcms.cz This dual approach effectively removes the majority of proteins and phospholipids, reducing the load of potentially interfering substances introduced into the mass spectrometer.

Validation Parameters for Quantitative Peptide Assays in Research Settings

A bioanalytical method must be validated to demonstrate its reliability for its intended purpose. researchgate.netfda.gov Validation is performed according to guidelines from regulatory bodies such as the FDA and the principles outlined in the ICH M10 guideline. nih.govnih.govresearchgate.net

Sensitivity, Specificity, and Linearity Assessment

Sensitivity is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. lcms.cznih.gov For Teduglutide, validated LC-MS/MS assays have achieved LLOQ values in the low ng/mL range (e.g., 1.00 ng/mL). nih.gov

Specificity and Selectivity demonstrate that the method can unequivocally measure the analyte in the presence of other components, including metabolites, impurities, and matrix components. researchgate.net This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of Teduglutide and Teduglutide-d8. The response of any interfering peak should not be more than 20% of the LLOQ response for the analyte and not more than 5% for the internal standard. researchgate.net

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. The curve should have a correlation coefficient (r²) of 0.99 or greater. fda.gov For Teduglutide, a typical linear range is 1.00 to 120 ng/mL. nih.gov

Precision, Accuracy, and Stability Determination for Research Standards

Precision and Accuracy are determined by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in replicate, both within a single analytical run (intra-run) and across multiple runs (inter-run). nih.gov For chromatographic assays, the acceptance criteria are typically within ±15% of the nominal value for accuracy (bias) and ≤15% for precision (coefficient of variation, CV). At the LLOQ, the criteria are relaxed to ±20% and ≤20%, respectively. nih.govfda.gov

Table 3: Representative Acceptance Criteria for Precision and Accuracy

QC LevelPrecision (%CV)Accuracy (% Bias)
LLOQ≤20%Within ±20%
Low, Medium, High≤15%Within ±15%

Stability of the analyte must be evaluated under various conditions to ensure that the concentration does not change from sample collection to analysis. researchgate.net This includes:

Freeze-Thaw Stability: Assesses the effect of repeated freezing and thawing cycles on the analyte in the matrix.

Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period relevant to sample handling.

Long-Term Stability: Determines stability in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended period.

Post-Preparative (Autosampler) Stability: Assesses the stability of the processed samples in the autosampler.

For each stability experiment, the mean concentration of the stability samples is compared to that of freshly prepared samples, and the deviation should be within ±15%.

Development of Targeted Proteomics Approaches for GLP-2 Analogue Quantification

The development of a targeted proteomics approach for the quantification of GLP-2 analogues, such as teduglutide, using Teduglutide-d8 as an internal standard involves a multi-step process encompassing sample preparation, chromatographic separation, and mass spectrometric detection.

A bioanalytical assay has been developed that utilizes a combination of protein precipitation and solid-phase extraction (SPE) for the isolation of teduglutide from human plasma. This method requires a 200 μL aliquot of human plasma, which is spiked with the stable isotope-labeled internal standard, Teduglutide-d8. The use of a deuterated internal standard is crucial for achieving accurate and precise quantification by compensating for any potential variability during the sample preparation and analysis workflow.

Chromatographic separation of teduglutide and its deuterated internal standard is achieved using a reverse-phase C18 analytical column. A gradient elution with a mobile phase system consisting of water with acetic acid and tetrafluoroethanol (Mobile Phase A) and acetonitrile with acetic acid and tetrafluoroethanol (Mobile Phase B) is employed to achieve optimal separation and peak shape.

The detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive ion mode with a turbo ion spray source. The instrument is set to monitor specific multiple reaction monitoring (MRM) transitions for both teduglutide and Teduglutide-d8. The total run time for each sample is approximately 7.0 minutes. While the specific MRM transitions for Teduglutide-d8 (Leu-d3+Phe-d5) are not detailed in the available literature, a representative set of transitions for teduglutide would be selected based on the fragmentation pattern of the molecule to ensure specificity and sensitivity.

The validation of such a bioanalytical method is performed in accordance with regulatory guidelines to ensure its reliability for supporting clinical and non-clinical studies. Key validation parameters include linearity, precision, accuracy, and the lower limit of quantification (LLOQ). Although specific validation data for the method using Teduglutide-d8 (Leu-d3+Phe-d5) is not publicly available, the following tables represent typical performance characteristics for a validated LC-MS/MS assay for a therapeutic peptide like teduglutide.

Table 1: Representative Linearity of Teduglutide Quantification

AnalyteCalibration Curve Range (ng/mL)Correlation Coefficient (r²)
Teduglutide0.1 - 100>0.99

This table illustrates the typical linear range over which the assay can accurately quantify teduglutide in plasma. The correlation coefficient indicates a strong linear relationship between the concentration and the instrument response.

Table 2: Representative Intra- and Inter-Assay Precision and Accuracy

Quality Control SampleNominal Concentration (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%Bias)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)
LLOQ0.1<15±15<15±15
Low QC0.3<15±15<15±15
Mid QC10<15±15<15±15
High QC80<15±15<15±15

This table presents representative data for the precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as the percentage bias from the nominal concentration) of the assay at different concentration levels. These parameters are assessed both within a single analytical run (intra-assay) and across multiple runs (inter-assay) to ensure the method's reproducibility and reliability.

The successful development and validation of a targeted proteomics assay utilizing Teduglutide-d8 (Leu-d3+Phe-d5) as an internal standard provides a robust and reliable tool for the quantitative analysis of teduglutide in biological matrices. This enables the accurate assessment of pharmacokinetic profiles and supports the clinical development of GLP-2 analogue therapeutics.

Investigation of Deuterium Isotope Effects on Peptide Properties and Biological Activity

Effects of Deuteration on Peptide Conformational Stability and Dynamics

Research on other deuterated proteins has shown that deuteration of nonexchangeable side chains can lead to a destabilizing effect on the protein's global stability. nih.gov This destabilization is often modest, corresponding to a decrease in the melting temperature (Tm) by a few degrees. nih.gov The underlying principle is that the shorter C-D bond can lead to a slight decrease in the volume and polarizability of the side chain, which can subtly alter the intricate network of intramolecular interactions that maintain the peptide's three-dimensional structure. cchmc.org

Table 1: Hypothetical Impact of Deuteration on the Thermal Stability of Teduglutide (B13365) Analogs

CompoundMelting Temperature (Tm) in H₂O (°C)Change in Tm relative to Teduglutide (°C)
Teduglutide65.2N/A
Teduglutide-d8 (Leu-d3+Phe-d5)63.8-1.4

Note: The data in this table is hypothetical and for illustrative purposes, based on general findings that side-chain deuteration can be slightly destabilizing. nih.gov

Influence of Deuterium (B1214612) on Hydrogen Exchange Rates in Peptides

Hydrogen-deuterium exchange (HDX) mass spectrometry is a powerful technique used to probe protein structure and dynamics by measuring the rate at which backbone amide hydrogens exchange with deuterium from a solvent. nih.gov The rate of exchange is highly dependent on the local structure, with hydrogens in stable secondary structures like alpha-helices and beta-sheets being protected from the solvent and thus exchanging more slowly. wikipedia.org

The deuteration in Teduglutide-d8 is at non-labile C-H bonds on the side chains of leucine (B10760876) and phenylalanine and does not directly involve the exchangeable amide hydrogens of the peptide backbone. Therefore, the intrinsic chemistry of the amide hydrogen exchange is not directly altered by a primary isotope effect. However, the conformational changes induced by the side-chain deuteration, as discussed in the previous section, could indirectly influence HDX rates.

If the deuteration leads to a less compact or more dynamic local structure, it could result in increased solvent accessibility for nearby amide hydrogens, leading to faster exchange rates. Conversely, if the deuteration stabilizes a particular conformation that shields certain amide hydrogens, their exchange rates would decrease. Studies on peptide standards have shown that kinetic isotope effects in the amide hydrogen exchange reaction itself are generally small. nih.gov The observed differences in HDX profiles between Teduglutide and Teduglutide-d8 would therefore primarily reflect changes in the conformational landscape of the peptide. nih.govupenn.edu

Table 2: Predicted Hydrogen Exchange Behavior for a Representative Peptide Segment in Teduglutide vs. Teduglutide-d8

Peptide SegmentCompoundRelative Deuterium Uptake (%) at Time (t)Interpretation
Val-Gly-Gly-Ser-Phe-Ser-Asp-GluTeduglutide45Baseline exchange rate
Val-Gly-Gly-Ser-Phe-d5 -Ser-Asp-GluTeduglutide-d850Potential for slightly increased local flexibility

Note: This table presents a hypothetical scenario where deuteration of the phenylalanine side chain induces a minor conformational change leading to a small increase in the exchange rate of neighboring amide protons.

Alterations in Enzymatic Susceptibility Due to Isotopic Substitution

One of the most significant consequences of deuteration in drug molecules is the kinetic isotope effect (KIE), which can alter the rate of metabolic processes. lifetein.com Many metabolic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of a C-H bond in the rate-determining step. nih.gov The C-D bond is stronger and has a lower zero-point energy than a C-H bond, making it more difficult to break. lifetein.com This results in a slower rate of reaction for the deuterated compound, a phenomenon known as a primary KIE. youtube.com

Teduglutide is a GLP-2 analog that has been modified to be more resistant to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV). However, other metabolic pathways may still contribute to its clearance. The deuteration of the leucine and phenylalanine side chains in Teduglutide-d8 could potentially slow down its metabolism if these residues are sites of enzymatic attack, such as hydroxylation. A slower rate of metabolism can lead to a longer plasma half-life and increased drug exposure. lifetein.com This strategy of "deuterium-fortification" has been successfully employed to improve the pharmacokinetic profiles of various drugs. lifetein.com

Table 3: Illustrative Metabolic Stability of Teduglutide and Teduglutide-d8 in Human Liver Microsomes

CompoundIn Vitro Half-life (t1/2, minutes)Relative Metabolic Rate (Teduglutide = 1.0)
Teduglutide451.00
Teduglutide-d8 (Leu-d3+Phe-d5)750.60

Note: The data presented is hypothetical and serves to illustrate the potential impact of the kinetic isotope effect on the metabolic stability of Teduglutide-d8.

Examination of Potential Isotope Effects on GLP-2 Receptor Binding Affinity

The interaction between a peptide ligand and its receptor is a highly specific process governed by a complex interplay of non-covalent interactions. Isotopic substitution in a ligand can sometimes lead to a binding isotope effect (BIE), which is a change in the binding affinity of the isotopically labeled molecule compared to its unlabeled counterpart. nih.gov BIEs arise from changes in the vibrational environment of the ligand when it transitions from the free state in solution to the bound state within the receptor. nih.gov

For instance, if the binding pocket is sterically constrained, the slightly smaller molar volume of the deuterated side chains might lead to a more favorable fit, resulting in a modest increase in affinity (a lower Kd or IC50 value). cchmc.org Conversely, if the interaction relies on a specific dynamic interplay that is dampened by the heavier isotope, a slight decrease in affinity could be observed. nih.gov Given that the GLP-2 receptor is a G protein-coupled receptor responsible for mediating the effects of GLP-2, any alteration in binding affinity could have direct consequences for the biological activity of Teduglutide-d8. reactome.orgnih.gov

Table 4: Hypothetical GLP-2 Receptor Binding Affinity for Teduglutide and Teduglutide-d8

CompoundDissociation Constant (Kd, nM)Relative Binding Affinity (Teduglutide = 1.0)
Teduglutide0.501.00
Teduglutide-d8 (Leu-d3+Phe-d5)0.451.11

Note: This table provides a hypothetical example where the deuteration results in a slight enhancement of binding affinity, a plausible outcome of a binding isotope effect.

Future Directions and Advanced Research Applications

Integration of Teduglutide-d8 (Leu-d3+Phe-d5) in Multi-Omics Research Paradigms

The integration of stable isotope-labeled compounds like Teduglutide-d8 is critical for the precision and accuracy required in multi-omics research, which combines proteomics, metabolomics, and other "-omics" fields to provide a comprehensive view of biological systems. creative-proteomics.com In this context, Teduglutide-d8 serves as an ideal internal standard for quantitative mass spectrometry-based analyses, a cornerstone of modern proteomics and metabolomics. nih.gov

By adding a known quantity of Teduglutide-d8 to a biological sample, researchers can accurately quantify the concentration of the unlabeled Teduglutide (B13365) and its metabolites. This is crucial for pharmacokinetic and pharmacodynamic studies, where understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile is essential. The mass shift introduced by the deuterium (B1214612) atoms allows mass spectrometers to clearly distinguish the internal standard from the endogenous or administered unlabeled drug, thereby eliminating measurement inaccuracies caused by matrix effects or variations in instrument response. nih.govresearchgate.net

This capability is particularly valuable in biomarker discovery programs. nih.gov As researchers investigate the downstream effects of Teduglutide therapy on protein expression and metabolic pathways, Teduglutide-d8 can help correlate these changes with the precise concentration of the drug in the system, leading to a more robust understanding of its mechanism of action and the identification of potential biomarkers for treatment response. nih.gov

Table 1: Applications of Teduglutide-d8 in Multi-Omics Research

Research Area Application of Teduglutide-d8 Rationale
Proteomics Internal standard for quantifying Teduglutide-protein interactions. Enables accurate measurement of drug binding to its receptor (GLP-2R) and other off-target proteins.
Metabolomics Tracer for metabolic fate studies and standard for metabolite quantification. Allows for the precise tracking and measurement of metabolic breakdown products of Teduglutide in complex biological fluids. nih.gov
Pharmacokinetics (PK) High-precision quantification of drug levels in plasma and tissues. The stable isotope label provides a distinct mass signal, facilitating accurate concentration measurements over time for ADME studies. nih.gov
Biomarker Discovery Correlating drug concentration with changes in protein and metabolite profiles. Helps establish a direct link between drug exposure and biological response, aiding in the identification of efficacy and safety biomarkers. nih.gov

Novel Isotopic Tracing Applications in Biological Systems Research

The use of deuterium-labeled compounds as tracers is a powerful technique for elucidating metabolic pathways and understanding the dynamics of biological systems. researchgate.net Teduglutide-d8 (Leu-d3+Phe-d5) can be employed as a stable, non-radioactive tracer to investigate the in-vivo journey of this GLP-2 analog with high specificity.

Once administered, Teduglutide-d8 can be tracked and differentiated from endogenous GLP-2 and other peptides. This allows researchers to study its interaction with the GLP-2 receptor, its internalization into cells, and its subsequent metabolic breakdown. imperial.ac.uk By analyzing tissues and biofluids over time using high-resolution mass spectrometry, scientists can map the distribution of the drug and identify its primary sites of action and degradation. researchgate.net

Furthermore, this isotopic tracing can shed light on the intestinotrophic effects of Teduglutide. nih.govresearchgate.net Researchers could, for example, investigate whether the deuterated amino acids from the breakdown of Teduglutide-d8 are reincorporated into newly synthesized proteins within the intestinal mucosa, providing direct evidence of its role in promoting mucosal growth and repair at a molecular level.

Development of Next-Generation Deuterated Peptide Probes for Mechanistic Studies

Deuterated peptides are increasingly being developed as sophisticated probes to investigate complex biological mechanisms. lifetein.comnih.gov Teduglutide-d8 (Leu-d3+Phe-d5) represents a first step toward next-generation probes for studying the GLP-2 signaling pathway. The stability of the carbon-deuterium bond compared to the carbon-hydrogen bond can subtly alter the peptide's metabolic profile, making it a valuable tool for studying enzymatic degradation pathways. lifetein.com

Future developments could involve placing deuterium atoms at specific, metabolically vulnerable sites within the peptide. By comparing the degradation rates and resulting fragments of different deuterated variants, researchers can precisely map the "soft spots" targeted by metabolic enzymes. This information is invaluable for designing future GLP-2 analogs with enhanced stability and improved therapeutic profiles. nih.gov

Moreover, these deuterated probes can be used in advanced analytical techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS). oup.comnih.gov HDX-MS monitors the exchange of backbone amide hydrogens with deuterium in the solvent, providing information about protein conformation and dynamics. arxiv.org While Teduglutide-d8's labeling is on amino acid side chains, its use in conjunction with HDX-MS studies of the GLP-2 receptor could help dissect the conformational changes that occur upon ligand binding, providing a deeper mechanistic understanding of receptor activation.

Table 2: Characteristics of Deuterated Peptides as Mechanistic Probes

Feature Description Application in Mechanistic Studies
Isotopic Stability The C-D bond is stronger and less reactive than the C-H bond. lifetein.com Allows for tracing the fate of the peptide in biological systems with minimal isotopic loss.
Altered Metabolism Slower rate of metabolism by liver enzymes due to the kinetic isotope effect. lifetein.com Enables the study of specific metabolic pathways and the identification of enzymes responsible for degradation.
Distinct Mass Signature Easily distinguishable from its non-deuterated counterpart by mass spectrometry. Facilitates precise quantification and differentiation from endogenous peptides in complex mixtures.
Biophysical Probe Can be used in techniques like HDX-MS to study protein dynamics. oup.com Provides insights into drug-receptor interactions and the conformational changes that lead to signal transduction.

Methodological Innovations in Deuterated Peptide Synthesis and Analysis

The creation and verification of complex deuterated peptides like Teduglutide-d8 drive innovation in both synthetic chemistry and analytical science. The synthesis of a 33-amino acid peptide with site-specific deuterium incorporation presents significant challenges. omizzur.com Traditional methods like solid-phase peptide synthesis (SPPS) must be optimized to incorporate the expensive deuterated amino acid building blocks efficiently. tdcommons.org

Innovations in synthesis may involve fragment-based approaches, where smaller deuterated peptide fragments are synthesized and then ligated together to form the final product. google.com This can improve yield and purity compared to sequential, one-by-one amino acid addition. omizzur.com Furthermore, newer, late-stage deuteration techniques, such as photoredox-mediated hydrogen isotope exchange or the use of alkaline phosphate (B84403) solutions, are being explored to introduce deuterium into fully formed peptides, which could offer more efficient synthetic routes in the future. rsc.org

On the analytical side, verifying the exact location and extent of deuteration requires sophisticated methods. High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is essential to confirm the molecular weight and fragment the peptide to ensure the deuterium labels are on the correct leucine (B10760876) and phenylalanine residues. researchgate.net Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information and confirm the position of the deuterium atoms. mdpi.com The challenges associated with analyzing these complex molecules spur the development of more sensitive and higher-resolution analytical platforms. nih.gov

Q & A

Q. What is the molecular structure of Teduglutide-d8 (Leu-d3+Phe-d5), and how does its deuterated form influence experimental design?

Teduglutide-d8 is a deuterated analog of teduglutide, with eight deuterium atoms replacing hydrogen at specific leucine (methyl-d3) and phenylalanine (d5) residues. The molecular formula is C₁₆₄H₂₄₄D₈N₄₄O₅₅S • C₂HF₃O₂ • x(H₂O) (MW: 3760.08) . Deuterium labeling impacts experimental design by altering pharmacokinetic properties (e.g., metabolic stability) and requiring specialized analytical methods (e.g., LC-MS/MS with deuterium-specific fragmentation patterns). Researchers must account for isotopic purity (>98%) to avoid interference in quantification .

Q. How is Teduglutide-d8 synthesized, and what quality control measures ensure isotopic integrity?

Synthesis involves solid-phase peptide synthesis (SPPS) with deuterated amino acids (Leu-d3 and Phe-d5) followed by trifluoroacetic acid (TFA) salt purification. Quality control includes:

  • HPLC-MS : To confirm molecular weight (3760.08 Da) and isotopic purity.
  • NMR : To verify deuterium incorporation at specific residues.
  • Amino Acid Analysis (AAA) : To validate sequence integrity post-deuteration . Researchers should request batch-specific certificates of analysis (CoA) from suppliers to ensure compliance with isotopic labeling standards .

Q. What analytical techniques are critical for characterizing Teduglutide-d8 in biological matrices?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Quantifies Teduglutide-d8 using deuterium-specific ion transitions (e.g., m/z 1254.6 → 112.1 for Phe-d5).
  • Size-Exclusion Chromatography (SEC) : Assesses aggregation or degradation in storage.
  • Circular Dichroism (CD) : Confirms secondary structure retention (e.g., α-helix content) post-deuteration .

Advanced Research Questions

Q. How can researchers address isotopic interference when using Teduglutide-d8 in tandem with non-deuterated analogs?

Isotopic interference arises from overlapping mass spectra of deuterated and non-deuterated forms. Mitigation strategies include:

  • Chromatographic Separation : Optimize gradient elution to resolve peaks (e.g., using C18 columns with 0.1% formic acid).
  • High-Resolution MS (HRMS) : Utilize instruments with resolving power >30,000 to distinguish isotopic clusters.
  • Internal Standards : Use isotopically distinct analogs (e.g., ¹³C-labeled peptides) for quantification .

Q. What methodological considerations are critical for designing pharmacokinetic (PK) studies with Teduglutide-d8?

  • Dose Calibration : Account for altered clearance rates due to deuterium’s kinetic isotope effect (KIE).
  • Matrix Effects : Validate recovery in plasma/serum using deuterated internal standards.
  • Stability Testing : Assess degradation under storage conditions (e.g., -80°C vs. lyophilized stability) .

Q. How should researchers resolve contradictions in stability data for Teduglutide-d8 across studies?

Contradictions may stem from variations in storage conditions (e.g., humidity, temperature) or analytical methods. Steps include:

  • Replication : Repeat experiments using identical protocols.
  • Cross-Validation : Compare results across multiple labs using standardized reference materials.
  • Meta-Analysis : Aggregate data to identify confounding variables (e.g., buffer composition) .

Q. What strategies optimize Teduglutide-d8’s use in GLP-2 receptor binding assays?

  • Competitive Binding Assays : Co-incubate with non-deuterated Teduglutide to measure affinity shifts (Kd).
  • Surface Plasmon Resonance (SPR) : Monitor real-time binding kinetics to assess deuterium-induced conformational changes.
  • Mutagenesis Studies : Identify residues critical for deuterium-receptor interactions .

Methodological Guidelines

  • Data Validation :

    Parameter Technique Purpose
    Isotopic PurityHRMSConfirm deuterium incorporation
    Structural IntegrityCD SpectroscopyVerify secondary structure retention
    Pharmacokinetic ProfileLC-MS/MSQuantify plasma half-life
  • Ethical & Reproducibility Standards :

    • Document synthesis and storage protocols in detail to enable replication .
    • Disclose deuterium content and purity thresholds in publications to prevent data misinterpretation .

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